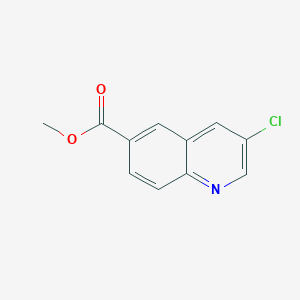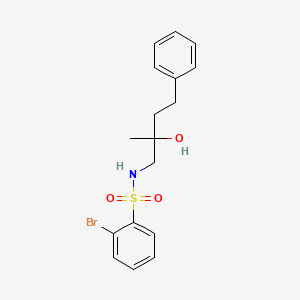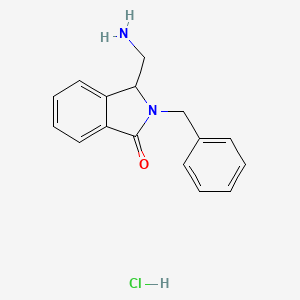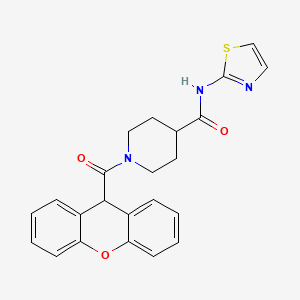
Methyl 3-chloroquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-chloroquinoline-6-carboxylate” is a chemical compound with the CAS Number: 1357958-20-3 . It has a molecular weight of 221.64 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H8ClNO2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a white solid . It should be stored at temperatures between 0-8°C .Applications De Recherche Scientifique
Mass Spectrometric Analysis
The study on collision-induced dissociation behavior of various substituted isoquinoline-3-carboxamides, including structures related to Methyl 3-chloroquinoline-6-carboxylate, highlights the unusual fragmentation behavior of this class of compounds. This research provides insights into the general mechanisms of fragmentation, useful for analytical tools in drug testing and the characterization of potential metabolites (Beuck et al., 2009).
Synthesis and Cytotoxicity Studies
Direct one-pot synthesis methods have been developed for polycarbo-substituted alkyl (Thieno[3,2-c]quinoline)-2-carboxylates, derived from structures closely related to this compound. These compounds showed promising cytotoxicity against human breast cancer cell lines, suggesting potential applications in cancer therapy (Mphahlele et al., 2014).
Anti-inflammatory Effects
Research on 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, which shares a structural core with this compound, demonstrated significant anti-inflammatory properties. This study contributes to understanding the therapeutic potential of similar compounds in treating inflammation-related conditions (Torres et al., 1999).
Arylation and Alkylation Studies
Auxiliary-assisted, palladium-catalyzed β-arylation and alkylation of sp^3 and sp^2 C-H bonds in carboxylic acid derivatives have been explored, offering a method for the functionalization of compounds including this compound. This research opens pathways for developing novel synthetic strategies in organic chemistry (Shabashov & Daugulis, 2010).
Photolysis in Aqueous Systems
The photodegradation of quinolinecarboxylic herbicides, closely related to this compound, was studied in aqueous solutions. This research provides insights into the environmental fate and photolytic degradation pathways of such compounds, which is crucial for assessing their environmental impact (Pinna & Pusino, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-chloroquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVVYLNBAYBNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(3-Ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2844002.png)

![6-ethyl 3-methyl 2-[(4-{[methyl(phenyl)amino]sulfonyl}benzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B2844005.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2844007.png)
![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-3-sulfonyl fluoride](/img/structure/B2844009.png)
![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2844011.png)
![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2844015.png)

![2-Benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2844018.png)


![1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2844021.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2844023.png)
